Cas no 1417569-57-3 (1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene)

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by its unique substitution pattern, incorporating difluoromethoxy, fluoro, and trifluoromethyl functional groups. This structure imparts high electronegativity and lipophilicity, making it valuable in pharmaceutical and agrochemical applications as a building block for active ingredients. The presence of multiple fluorine atoms enhances metabolic stability and bioavailability, while the difluoromethoxy group contributes to improved binding affinity in target interactions. Its chemical stability under various conditions allows for versatile synthetic modifications. This compound is particularly useful in the development of advanced materials and specialty chemicals requiring precise fluorination for optimized performance.
1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene structure
1417569-57-3 structure
Product name:1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
CAS No:1417569-57-3
MF:C8H4F6O
MW:230.107183456421
MDL:MFCD22580904
CID:3165462
PubChem ID:71669375

1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
    • BBL102139
    • CS-0337327
    • MFCD22580904
    • AKOS016016246
    • MS-20373
    • 1417569-57-3
    • STL555938
    • MDL: MFCD22580904
    • Inchi: InChI=1S/C8H4F6O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H
    • InChI Key: FDYSPGJIMUXQMH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 230.01663372Da
  • Monoisotopic Mass: 230.01663372Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 3.8

1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC520768-10g
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
1417569-57-3 95%
10g
£1584.00 2023-09-02
abcr
AB546598-5g
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene; .
1417569-57-3
5g
€761.90 2025-02-17
Key Organics Ltd
MS-20373-5g
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
1417569-57-3 >95%
5g
£884.00 2025-02-08
Key Organics Ltd
MS-20373-1g
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
1417569-57-3 >95%
1g
£247.00 2025-02-08
A2B Chem LLC
AV15876-10g
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
1417569-57-3 95%
10g
$1049.00 2024-04-20
abcr
AB546598-1 g
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene; .
1417569-57-3
1g
€408.10 2023-04-13
A2B Chem LLC
AV15876-1g
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
1417569-57-3 95%
1g
$227.00 2024-04-20
abcr
AB546598-1g
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene; .
1417569-57-3
1g
€200.30 2025-02-17
A2B Chem LLC
AV15876-5g
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
1417569-57-3 95%
5g
$618.00 2024-04-20

1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene Related Literature

Additional information on 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene

1-(Difluoromethoxy)-2-Fluoro-3-(Trifluoromethyl)Benzene: A Comprehensive Overview

The compound 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene, with the CAS number 1417569-57-3, is a highly fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique substitution pattern on the benzene ring, which includes a difluoromethoxy group at position 1, a fluoro group at position 2, and a trifluoromethyl group at position 3. The presence of multiple fluorine atoms in its structure imparts distinctive electronic and physical properties, making it a valuable molecule for various applications.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and materials development. The difluoromethoxy group is known to enhance the stability of the molecule while introducing electron-withdrawing effects, which can influence the reactivity of the compound in various chemical reactions. Similarly, the trifluoromethyl group is a strong electron-withdrawing substituent that can significantly alter the electronic environment of the benzene ring. These properties make 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene a promising candidate for use in advanced materials, such as high-performance polymers and electronic devices.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution or coupling reactions. Researchers have explored various methodologies to optimize the synthesis of fluorinated aromatic compounds, with a focus on improving yield and purity. Recent advancements in catalytic systems and reaction conditions have enabled more efficient production of this compound, making it more accessible for large-scale applications.

In terms of physical properties, 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene exhibits high thermal stability due to the electron-withdrawing effects of its substituents. This stability makes it suitable for use in high-temperature applications, such as in the manufacturing of heat-resistant polymers or as a precursor for other advanced materials. Additionally, its chemical inertness under normal conditions ensures safety during handling and storage.

The electronic properties of this compound are also noteworthy. The presence of multiple fluorine atoms creates a highly polarizable environment around the benzene ring, which can influence its interactions with other molecules. This property has been exploited in the development of new drugs, where precise control over molecular interactions is crucial for achieving desired pharmacological effects. Recent research has demonstrated that fluorinated aromatic compounds like this one can serve as effective scaffolds for drug design, offering improved bioavailability and efficacy.

In conclusion, 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene (CAS No. 1417569-57-3) is a versatile compound with a wide range of potential applications in chemistry and materials science. Its unique substitution pattern and electronic properties make it an invaluable tool for researchers seeking to develop new materials and drugs. As ongoing research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing modern science and technology.

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Amadis Chemical Company Limited
(CAS:1417569-57-3)1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
A857957
Purity:99%
Quantity:5g
Price ($):451.0